molecular formula C18H16N2O3S B5140116 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B5140116
M. Wt: 340.4 g/mol
InChI Key: SSTSMHZXUNYWLC-UHFFFAOYSA-N
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiophene ring fused with a benzodioxole moiety

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-10-2-4-12-13(8-19)18(24-16(12)6-10)20-17(21)11-3-5-14-15(7-11)23-9-22-14/h3,5,7,10H,2,4,6,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTSMHZXUNYWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The initial step involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts under basic conditions.

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a condensation reaction involving catechol and a suitable aldehyde.

    Coupling Reaction: The final step involves coupling the benzothiophene and benzodioxole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted amides.

Scientific Research Applications

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylcyclopropane-1-carboxamide
  • N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-naphthamide

Uniqueness

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of a benzothiophene ring and a benzodioxole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and antifungal activities.

Structural Characteristics

The molecular formula of the compound is C18H15N3O3SC_{18}H_{15}N_{3}O_{3}S, and it features a unique structure that combines benzothiophene and benzodioxole moieties. The presence of the cyano group enhances its biological efficacy.

Anticancer Properties

Recent studies indicate that this compound may exhibit significant anticancer properties. For instance, it has been shown to inhibit specific enzymes involved in cell proliferation. In a study evaluating various compounds for their cytotoxic effects against cancer cell lines, this compound demonstrated promising results.

Cell Line IC50 (μM) Effect
Hep3B3.94Strong cytotoxicity
MCF75.12Moderate cytotoxicity
A5494.67Moderate cytotoxicity

The compound exhibited lower IC50 values compared to conventional chemotherapy agents like Doxorubicin, suggesting a potent anticancer activity.

Antibacterial and Antifungal Activities

The compound has also shown antibacterial and antifungal activities against various pathogens. For example:

Pathogen Activity
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansModerate inhibition

These activities are attributed to the structural features of the compound that facilitate interaction with microbial targets.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes integral to cancer cell proliferation.
  • Cell Cycle Arrest : Studies have indicated that it can induce cell cycle arrest in the G2-M phase in certain cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cancer cells leading to apoptosis.

Study on Hepatocellular Carcinoma

In a specific case study involving the Hep3B cell line (a model for hepatocellular carcinoma), treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis.

Telomerase Inhibition

Another study evaluated the compound's ability to inhibit telomerase activity using a telomeric repeat amplification protocol (TRAP) assay. Results showed that it effectively reduced telomerase activity by approximately 25%, indicating potential as a telomerase inhibitor.

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